molecular formula C9H14N4S B2849203 1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide CAS No. 72701-36-1

1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide

Cat. No.: B2849203
CAS No.: 72701-36-1
M. Wt: 210.3
InChI Key: RLYKFXGJEVRISR-UHFFFAOYSA-N
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Description

1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide is a complex organic compound with the molecular formula C9H14N4S. It is characterized by its unique tricyclic structure containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the formation of the desired tricyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand or inhibitor in biological studies.

  • Medicine: It has potential therapeutic applications, possibly as an antiviral or antibacterial agent.

  • Industry: The compound can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide is unique due to its tricyclic structure and the presence of both nitrogen and sulfur atoms. Similar compounds include:

  • Tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine-2(1H)-carbothioamide: A closely related compound with a similar structure but different functional groups.

  • Other tricyclic compounds: Various tricyclic compounds with different ring sizes and substituents.

These compounds may have similar applications but differ in their chemical properties and biological activities.

Properties

IUPAC Name

1,4,5-triazatricyclo[5.2.2.02,6]undec-5-ene-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4S/c10-9(14)13-5-7-8(11-13)6-1-3-12(7)4-2-6/h6-7H,1-5H2,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYKFXGJEVRISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=NN(CC32)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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